molecular formula C11H21NO4 B2758698 Tert-butyl N-[[4-(hydroxymethyl)oxolan-2-yl]methyl]carbamate CAS No. 2302970-55-2

Tert-butyl N-[[4-(hydroxymethyl)oxolan-2-yl]methyl]carbamate

Cat. No. B2758698
CAS RN: 2302970-55-2
M. Wt: 231.292
InChI Key: WCFHGXORJJFHPK-UHFFFAOYSA-N
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Description

Tert-butyl N-[[4-(hydroxymethyl)oxolan-2-yl]methyl]carbamate is a chemical compound with the CAS Number: 2302970-55-2 . It has a molecular weight of 231.29 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H21NO4/c1-11(2,3)16-10(14)12-5-9-4-8(6-13)7-15-9/h8-9,13H,4-7H2,1-3H3,(H,12,14) . This code provides a specific textual representation of the compound’s molecular structure.

Scientific Research Applications

Enantioselective Synthesis

Tert-butyl N-[[4-(hydroxymethyl)oxolan-2-yl]methyl]carbamate serves as a crucial intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its structural integrity, as confirmed by crystallography, facilitates the precise substitution necessary for creating these analogues, making it instrumental in advancing nucleotide chemistry (Ober, Marsch, Harms, & Carell, 2004).

Metabolic Studies

Although not directly related to the specified compound, studies on similar carbamate compounds, such as m-tert.-butylphenyl N-methylcarbamate, have revealed insights into the metabolic processes in both insects and mammals. These studies underscore the metabolic versatility and potential bioactivity of carbamate derivatives, hinting at broader applications for compounds like tert-butyl N-[[4-(hydroxymethyl)oxolan-2-yl]methyl]carbamate in biological systems (Douch & Smith, 1971).

Organic Synthesis

In the realm of organic synthesis, tert-butyl N-[[4-(hydroxymethyl)oxolan-2-yl]methyl]carbamate and its derivatives have been employed as intermediates in the synthesis of various biologically active compounds. For instance, a rapid synthetic method has been established for an intermediate crucial in the production of omisertinib (AZD9291), showcasing the compound's significance in pharmaceutical synthesis (Zhao, Guo, Lan, & Xu, 2017).

Photocatalysis

Recent developments in photocatalysis have leveraged tert-butyl N-[[4-(hydroxymethyl)oxolan-2-yl]methyl]carbamate derivatives for novel organic transformations. For example, a photoredox-catalyzed amination process using a derivative of this compound has established new pathways for synthesizing 3-aminochromones, demonstrating the compound's utility in facilitating complex organic reactions under mild conditions (Wang et al., 2022).

properties

IUPAC Name

tert-butyl N-[[4-(hydroxymethyl)oxolan-2-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-5-9-4-8(6-13)7-15-9/h8-9,13H,4-7H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCFHGXORJJFHPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(CO1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-[[4-(hydroxymethyl)oxolan-2-yl]methyl]carbamate

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